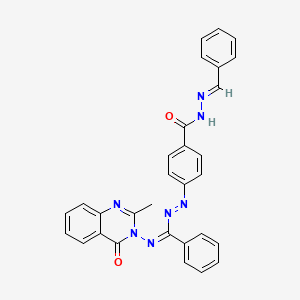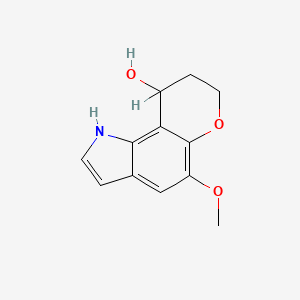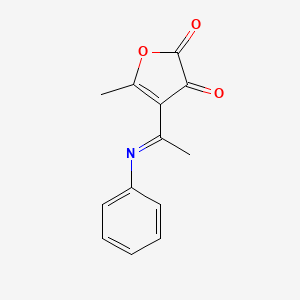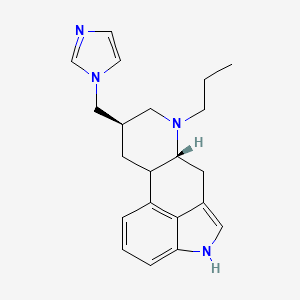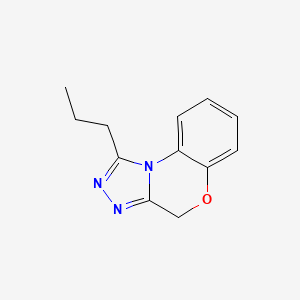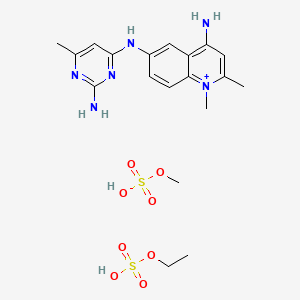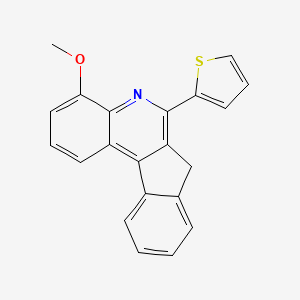
7H-Indeno(2,1-c)quinoline, 4-methoxy-6-(2-thienyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7H-Indeno(2,1-c)quinoline, 4-methoxy-6-(2-thienyl)- is a complex organic compound with the molecular formula C21H15NOS.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Indeno(2,1-c)quinoline, 4-methoxy-6-(2-thienyl)- typically involves multi-step reactions. One efficient method includes using 7-aminonaphthalene-1,3-disulfonic acid supported on layered double hydroxides (LDHs) as a catalyst. The catalyst is integrated through a three-step synthesis process, and Zn-Cr LDHs are synthesized with a molar ratio of 2:1 by the co-precipitation method .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
7H-Indeno(2,1-c)quinoline, 4-methoxy-6-(2-thienyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, amines)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various hydroquinoline compounds.
Applications De Recherche Scientifique
7H-Indeno(2,1-c)quinoline, 4-methoxy-6-(2-thienyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts for various chemical processes.
Mécanisme D'action
The mechanism of action of 7H-Indeno(2,1-c)quinoline, 4-methoxy-6-(2-thienyl)- involves its interaction with specific molecular targets and pathways. For instance, its anti-mycobacterial activity is attributed to its ability to inhibit the growth of Mycobacterium tuberculosis by interfering with essential cellular processes . The compound’s conformationally-constrained structure enhances its binding affinity to target proteins, thereby increasing its efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indeno[2,1-c]quinoline: A parent compound with similar structural features but lacking the methoxy and thienyl substituents.
4-Methoxy-6-(2-thienyl)-indeno[2,1-c]quinoline: A closely related compound with slight variations in the substituent positions.
Uniqueness
7H-Indeno(2,1-c)quinoline, 4-methoxy-6-(2-thienyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the methoxy and thienyl groups enhances its reactivity and potential therapeutic applications compared to its analogs .
Propriétés
Numéro CAS |
128404-87-5 |
|---|---|
Formule moléculaire |
C21H15NOS |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
4-methoxy-6-thiophen-2-yl-7H-indeno[2,1-c]quinoline |
InChI |
InChI=1S/C21H15NOS/c1-23-17-9-4-8-15-19-14-7-3-2-6-13(14)12-16(19)21(22-20(15)17)18-10-5-11-24-18/h2-11H,12H2,1H3 |
Clé InChI |
UNDKKHAZTQBOCP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C3C(=C(N=C21)C4=CC=CS4)CC5=CC=CC=C53 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




